Benzyl 2,2-difluoropropanoate

Description

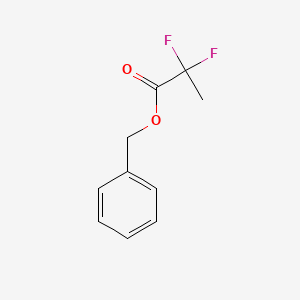

Benzyl 2,2-difluoropropanoate is an aliphatic branched-chain ester derived from benzyl alcohol and 2,2-difluoropropanoic acid. Its molecular formula is C₁₀H₁₀F₂O₂, with a molar mass of 200.18 g/mol. The incorporation of two fluorine atoms at the β-position of the propanoate backbone enhances its electronegativity and polarity compared to non-fluorinated analogs.

Properties

CAS No. |

134430-54-9 |

|---|---|

Molecular Formula |

C10H10F2O2 |

Molecular Weight |

200.18 g/mol |

IUPAC Name |

benzyl 2,2-difluoropropanoate |

InChI |

InChI=1S/C10H10F2O2/c1-10(11,12)9(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

IGFFUHQTQBUFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2-difluoropropanoate typically involves the esterification of 2,2-difluoropropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2-difluoropropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: 2,2-difluoropropanoic acid.

Reduction: Benzyl 2,2-difluoropropanol.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2,2-difluoropropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 2,2-difluoropropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Physical and Chemical Properties

Key differences in molecular weight, density, and acidity are summarized below:

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |

|---|---|---|---|---|---|

| Benzyl 2,2-difluoropropanoate* | C₁₀H₁₀F₂O₂ | 200.18 | ~1.30 | ~280–320 | ~3.0–4.0 |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | 1.118 | 323 | ~8.5–9.5 |

| Ethyl 2,2-difluoropropanoate | C₅H₈F₂O₂ | 138.11 | ~1.25 | ~150–160 | ~2.5–3.5 |

| Methyl benzoate | C₈H₈O₂ | 136.15 | 1.094 | 199 | ~8.0–8.5 |

| Isopropyl benzoate | C₁₀H₁₂O₂ | 164.20 | 1.004 | 230 | ~8.5–9.0 |

| Ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate | C₁₁H₁₁F₃O₃ | 248.20 | 1.315 | 346.8 | 12.04 |

*Predicted/estimated values based on structural analogs .

- Fluorine Impact: The electron-withdrawing nature of fluorine lowers the pKa of the parent acid (2,2-difluoropropanoic acid) compared to propanoic acid, enhancing acidity. This effect is less pronounced in esters but still influences reactivity in synthetic applications .

- Lipophilicity : Benzyl esters (e.g., benzyl benzoate) exhibit higher lipophilicity than alkyl analogs (e.g., methyl benzoate), favoring skin penetration in topical therapies .

Pharmacological and Toxicological Profiles

- Benzyl benzoate : Demonstrates high efficacy against scabies but may cause transient burning sensations. Resistance to permethrin has increased its clinical relevance .

- Fluorinated analogs: Limited data exist for this compound, but fluorine substitution generally improves metabolic stability and bioavailability in pharmaceuticals. Potential toxicity risks (e.g., organofluorine bioaccumulation) require further study .

Research Findings

- Synthetic Utility: Ethyl 2,2-difluoropropanoate reacts with lithium bases to form ketones, suggesting analogous reactivity for the benzyl derivative .

- Therapeutic Gaps : While benzyl benzoate remains a scabies treatment mainstay, fluorinated esters are underutilized in clinical settings despite their synthetic versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.